
1-(5-Iodopyridin-2-yl)methanamine dihydrochloride
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Overview
Description
1-(5-Iodopyridin-2-yl)methanamine dihydrochloride is an organic compound with the molecular formula C6H9Cl2IN2. It belongs to the class of aralkylamines, which are alkylamines substituted at one carbon atom by an aromatic hydrocarbyl group
Preparation Methods
The synthesis of 1-(5-Iodopyridin-2-yl)methanamine dihydrochloride typically involves the iodination of a pyridine derivative followed by the introduction of a methanamine group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(5-Iodopyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Iodopyridin-2-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving biological pathways and mechanisms.
Industry: The compound may be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Iodopyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Iodopyridin-2-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
- (5-Chloropyridin-2-yl)methanamine dihydrochloride
- 1-[5-(difluoromethyl)pyridin-2-yl]methanamine dihydrochloride
- N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE
These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications.
Biological Activity
Overview
1-(5-Iodopyridin-2-yl)methanamine dihydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of an iodine atom on a pyridine ring, suggests potential biological activities that warrant detailed investigation.
- Molecular Formula : C7H9Cl2N2I
- Molecular Weight : 302.07 g/mol
- IUPAC Name : this compound
- CAS Number : 12417863
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A notable case study involved its application in a three-component reaction leading to products with enhanced cytotoxicity against FaDu hypopharyngeal tumor cells. The compound demonstrated superior efficacy compared to the reference drug bleomycin, indicating its potential role in cancer therapy through mechanisms involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has shown promise in inhibiting key enzymes associated with various diseases:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Inhibitory activity against these enzymes suggests potential applications in treating neurodegenerative diseases like Alzheimer's. The compound's structural features may enhance its binding affinity to these targets, contributing to its therapeutic effects .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have indicated that it may possess activity against certain bacterial strains. This aspect is particularly relevant given the rising concerns over antibiotic resistance and the need for new antimicrobial agents.
The biological activities of this compound are likely mediated through multiple pathways:
- Molecular Interactions : The presence of the iodine substituent may enhance the compound's ability to interact with biological macromolecules, influencing various signaling pathways.
- Structural Rigidity : The unique spirocyclic structure contributes to its pharmacological profile by potentially improving binding specificity to target receptors and enzymes .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties.
Properties
Molecular Formula |
C6H9Cl2IN2 |
---|---|
Molecular Weight |
306.96 g/mol |
IUPAC Name |
(5-iodopyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H7IN2.2ClH/c7-5-1-2-6(3-8)9-4-5;;/h1-2,4H,3,8H2;2*1H |
InChI Key |
PKDMAYAGVVMJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1I)CN.Cl.Cl |
Origin of Product |
United States |
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